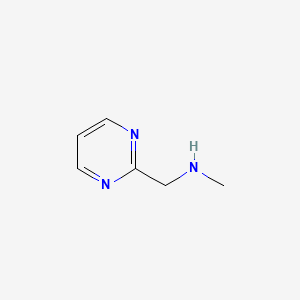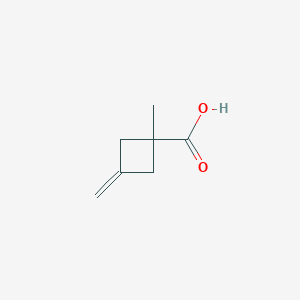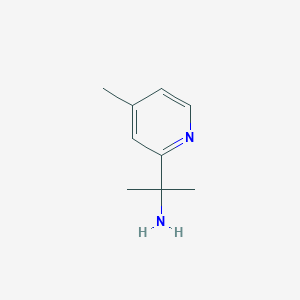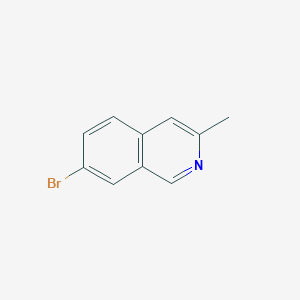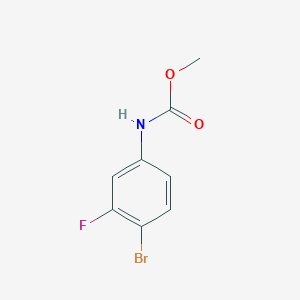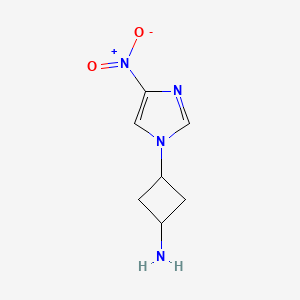
cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine: is a chemical compound characterized by the presence of a cyclobutanamine ring substituted with a 4-nitro-1H-imidazol-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutanamine derivative with a nitroimidazole compound. The reaction conditions often include the use of catalysts, such as nickel, and specific solvents to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Cyclization: Catalysts like nickel or palladium are often employed.
Major Products Formed
Reduction of the nitro group: Results in the formation of an amino derivative.
Substitution reactions: Lead to various substituted imidazole derivatives.
Cyclization reactions: Produce more complex heterocyclic compounds.
Scientific Research Applications
Cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine has several applications in scientific research:
Drug Development: It is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Biochemistry: Used as a probe to study enzyme interactions and biochemical pathways.
Molecular Biology: Employed in the synthesis of novel biomolecules for research purposes.
Mechanism of Action
The mechanism of action of cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroimidazole moiety is known to undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine: Lacks the cis-configuration.
4-Nitro-1H-imidazole derivatives: Similar in structure but differ in the substituent positions.
Uniqueness
Cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine is unique due to its specific cis-configuration, which can influence its chemical reactivity and biological activity. This configuration can result in different interaction patterns with molecular targets compared to its trans- or non-cis counterparts .
Properties
IUPAC Name |
3-(4-nitroimidazol-1-yl)cyclobutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c8-5-1-6(2-5)10-3-7(9-4-10)11(12)13/h3-6H,1-2,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVXOAVJOJVPQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N2C=C(N=C2)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609552 |
Source


|
| Record name | 3-(4-Nitro-1H-imidazol-1-yl)cyclobutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
395074-87-0 |
Source


|
| Record name | 3-(4-Nitro-1H-imidazol-1-yl)cyclobutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B1320983.png)
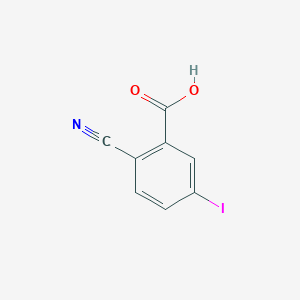

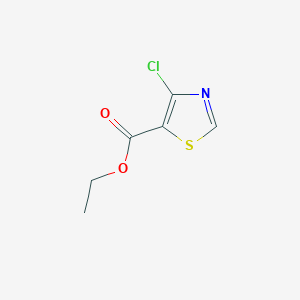
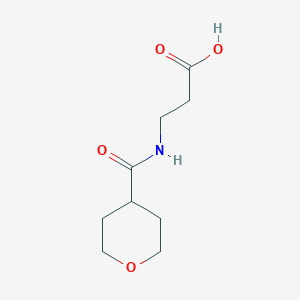
![5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1320990.png)


